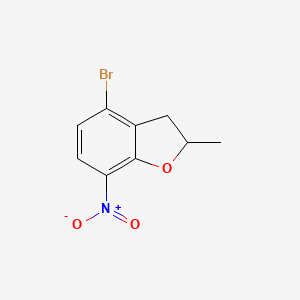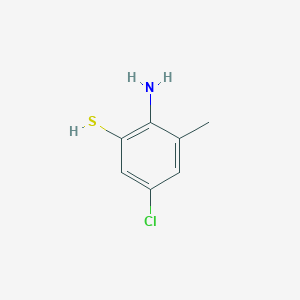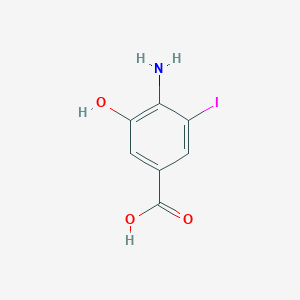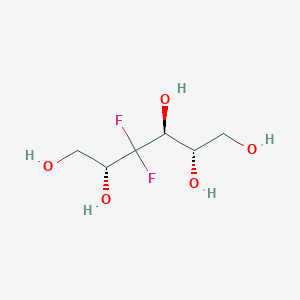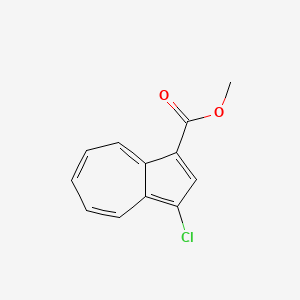
Methyl 3-chloroazulene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloroazulene-1-carboxylate is an organic compound that belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a chlorine atom at the third position and a carboxylate ester group at the first position of the azulene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroazulene-1-carboxylate typically involves the chlorination of azulene followed by esterification. One common method is the direct chlorination of azulene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3-chloroazulene is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors for the chlorination step and large-scale esterification reactors for the final product formation.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The azulene ring can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-aminoazulene-1-carboxylate or 3-thioazulene-1-carboxylate.
Oxidation: Products include azulene-1,3-dione derivatives.
Reduction: Products include dihydroazulene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes and pigments due to its deep blue color.
Mécanisme D'action
The mechanism of action of Methyl 3-chloroazulene-1-carboxylate in biological systems is not fully understood. it is believed to interact with cellular targets through its aromatic ring system and chlorine substituent. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound of Methyl 3-chloroazulene-1-carboxylate, known for its blue color and aromatic properties.
1,3-Dichloroazulene: A similar compound with two chlorine atoms, used in the synthesis of various azulene derivatives.
Methyl 3-bromoazulene-1-carboxylate: A brominated analog with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the chlorine atom and the carboxylate ester group makes it a versatile intermediate for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
methyl 3-chloroazulene-1-carboxylate |
InChI |
InChI=1S/C12H9ClO2/c1-15-12(14)10-7-11(13)9-6-4-2-3-5-8(9)10/h2-7H,1H3 |
Clé InChI |
HEUOHXSHPVULTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C1=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


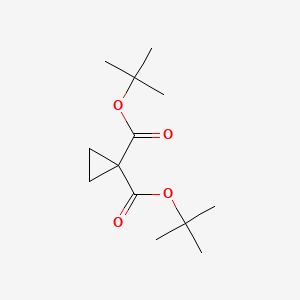
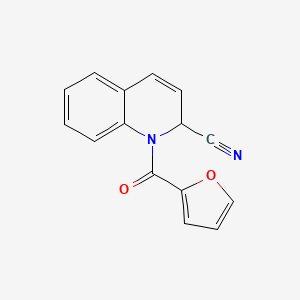

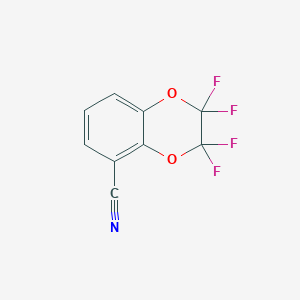
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
